Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is a chemical compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate typically involves multiple steps, starting with the reaction of 4-chloro-1,3,5-triazin-2-yl with methylamine to form the intermediate triazine derivative. This intermediate is then reacted with tert-butyl pyrrolidine-1-carboxylate under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
N- (tert-Butyl)-4- [ (4,6-dichloro-1,3,5-triazin-2-yl)amino]benzamide
Tert-butyl 3- {[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
Uniqueness: Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is unique in its molecular structure and potential applications. Its triazine core and pyrrolidine ring contribute to its distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-5-9(7-19)18(4)11-16-8-15-10(14)17-11/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDUUFSKXBVWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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